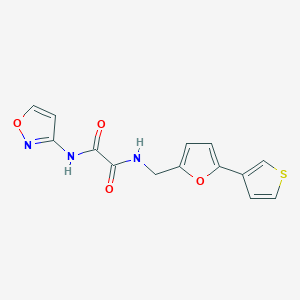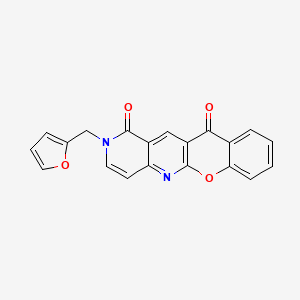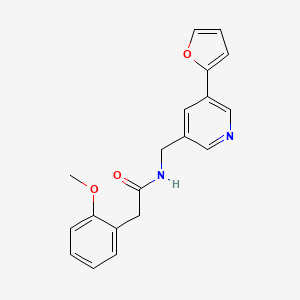![molecular formula C19H18N6O3 B2435087 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-41-0](/img/structure/B2435087.png)
3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the design and synthesis of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .
Chemical Reactions Analysis
In a study, derivatives of a similar compound were synthesized to evaluate their inhibitory activities against BRD4 . The phthalazinone moiety of one of the derivatives mimicked the PAPR1 substrate, displaying a moderate inhibitory effect on PARP1 .
Wissenschaftliche Forschungsanwendungen
Breast Cancer Therapy: BRD4 Inhibition
Breast cancer remains a significant health concern worldwide. Researchers have been actively seeking novel therapeutic agents to combat this disease. One promising avenue involves targeting the Bromodomain-containing protein 4 (BRD4) , which plays a crucial role in gene transcription and cell cycle regulation. In a recent study, scientists designed and synthesized derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one. Among these compounds, DDT26 exhibited potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM. Notably, DDT26 also demonstrated significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells. This finding suggests that DDT26 could serve as a lead compound for developing effective anti-breast cancer agents targeting BRD4 .
PARP1 Modulation
Interestingly, the phthalazinone moiety of DDT26 mimicked the PAPR1 substrate , leading to moderate inhibitory effects on Poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is involved in DNA repair and maintenance. DDT26 exhibited an IC50 value of 4.289 ± 1.807 μM against PARP1. This dual activity—targeting both BRD4 and PARP1—makes DDT26 a compelling candidate for further investigation .
c-MYC and γ-H2AX Regulation
DDT26 was found to modulate the expression of c-MYC , a critical oncogene associated with cell proliferation and survival. Additionally, it induced DNA damage by affecting γ-H2AX , a marker for DNA double-strand breaks. These actions contribute to its anti-cancer effects and warrant further exploration .
Cell Migration Inhibition
DDT26 effectively inhibited cell migration, a crucial process in cancer metastasis. By interfering with cell movement, it may help prevent cancer spread .
Colony Formation Suppression
Colony formation is a hallmark of cancer cell growth. DDT26 demonstrated the ability to suppress colony formation, suggesting its potential as an anti-cancer agent .
Cell Cycle Arrest at G1 Phase
DDT26 arrested the cell cycle at the G1 phase in MCF-7 cells. This disruption of the cell cycle progression could hinder cancer cell proliferation .
Wirkmechanismus
Target of Action
The primary targets of this compound are Bromodomain-containing protein 4 (BRD4) and Poly (ADP-ribose) polymerase 1 (PARP1) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene expression . PARP1 is involved in DNA repair and programmed cell death .
Mode of Action
The compound exhibits potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM . It also displays a moderate inhibitory effect on PARP1, with an IC50 value of 4.289 ± 1.807 μM . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in its inhibitory effect on PARP1 .
Biochemical Pathways
The compound modulates the expression of c-MYC and γ-H2AX . c-MYC is a gene that codes for a transcription factor and plays a role in cell cycle progression, apoptosis, and cellular transformation. γ-H2AX is a variant of the histone H2A, which is a part of the histone octamer in chromatin. γ-H2AX is a marker of DNA double-strand breaks.
Pharmacokinetics
Its potent inhibitory effects on brd4 and parp1 suggest that it may have good bioavailability .
Result of Action
The compound induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells . It demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
Zukünftige Richtungen
The development of novel therapeutic agents with different mechanisms of action is a pressing need in cancer therapy . Compounds like “3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” could potentially be explored further for their therapeutic efficacy.
Eigenschaften
IUPAC Name |
6-benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-14(12(2)28-24-11)8-20-18-21-9-15-16(22-18)23-19(27)25(17(15)26)10-13-6-4-3-5-7-13/h3-7,9H,8,10H2,1-2H3,(H2,20,21,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLQKLSTBJBJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethylphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2435004.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-3,4-bis[[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy]-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2435005.png)



![N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2435014.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2435015.png)
![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)
![Tris[2-(2,2,2-trifluoroethoxy)ethyl] phosphate](/img/structure/B2435019.png)
![2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2435020.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)

